Zinc ethylbenzenesulphonate
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Overview
Description
Zinc ethylbenzenesulphonate is an organozinc compound with the molecular formula C16H18O6S2Zn. It is a zinc salt of ethylbenzenesulphonic acid, characterized by its unique structure and properties. This compound is utilized in various industrial and scientific applications due to its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc ethylbenzenesulphonate can be synthesized through the reaction of zinc oxide with ethylbenzenesulphonic acid. The reaction typically occurs in an aqueous medium, where zinc oxide is gradually added to a solution of ethylbenzenesulphonic acid under controlled temperature and pH conditions. The reaction is as follows:
ZnO+2C8H9SO3H→Zn(C8H9SO3)2+H2O
Industrial Production Methods: On an industrial scale, this compound is produced using a continuous flow process. This involves the controlled addition of zinc oxide to a large reactor containing ethylbenzenesulphonic acid. The reaction mixture is continuously stirred and maintained at an optimal temperature to ensure complete reaction and high yield. The product is then purified through filtration and recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of zinc sulfate and other oxidized organic products.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions where the ethyl group or the sulphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Zinc sulfate and oxidized organic compounds.
Reduction: Reduced zinc compounds and modified organic structures.
Substitution: New organozinc compounds with different functional groups.
Scientific Research Applications
Zinc ethylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of zinc ethylbenzenesulphonate involves its interaction with biological molecules and cellular structures. The zinc ion can coordinate with various ligands, influencing enzymatic activities and cellular processes. The ethylbenzenesulphonate moiety can interact with lipid membranes, potentially altering membrane permeability and function.
Comparison with Similar Compounds
Zinc benzenesulphonate: Similar structure but lacks the ethyl group.
Zinc toluenesulphonate: Contains a methyl group instead of an ethyl group.
Zinc methanesulphonate: Smaller sulphonate group compared to ethylbenzenesulphonate.
Uniqueness: Zinc ethylbenzenesulphonate is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific applications where other zinc sulphonates may not be as effective.
Properties
CAS No. |
94031-15-9 |
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Molecular Formula |
C16H18O6S2Zn |
Molecular Weight |
435.8 g/mol |
IUPAC Name |
zinc;2-ethylbenzenesulfonate |
InChI |
InChI=1S/2C8H10O3S.Zn/c2*1-2-7-5-3-4-6-8(7)12(9,10)11;/h2*3-6H,2H2,1H3,(H,9,10,11);/q;;+2/p-2 |
InChI Key |
APWYNFQZSMSPTQ-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)[O-].CCC1=CC=CC=C1S(=O)(=O)[O-].[Zn+2] |
Origin of Product |
United States |
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